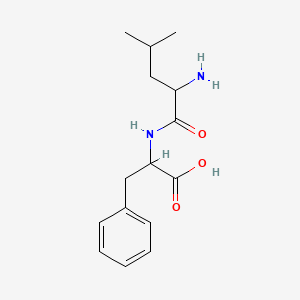

DL-Leucyl-DL-phenylalanine

Vue d'ensemble

Description

La DL-Leucyl-DL-phénylalanine est un dipeptide composé de leucine et de phénylalanine. Il est couramment utilisé comme substrat dans la recherche biochimique, en particulier pour détecter l'activité dipeptidase dans divers organismes . Le composé a la formule moléculaire C15H22N2O3 et un poids moléculaire de 278,35 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La DL-Leucyl-DL-phénylalanine peut être synthétisée par des réactions de couplage peptidique. Une méthode courante implique l'utilisation d'agents de couplage de carbodiimide tels que le dicyclohexylcarbodiimide (DCC) en présence d'une base comme la N-méthylmorpholine (NMM). La réaction se produit généralement dans un solvant organique tel que le dichlorométhane (DCM) à température ambiante .

Méthodes de production industrielle

La production industrielle de DL-Leucyl-DL-phénylalanine peut impliquer des techniques de synthèse peptidique en phase solide (SPPS). Cette méthode permet la production automatisée et efficace de peptides en ajoutant séquentiellement des acides aminés à une chaîne peptidique croissante ancrée à une résine solide .

Analyse Des Réactions Chimiques

Types de réactions

La DL-Leucyl-DL-phénylalanine peut subir diverses réactions chimiques, notamment:

Hydrolyse: La liaison peptidique peut être hydrolysée par des enzymes protéolytiques ou dans des conditions acides ou basiques.

Oxydation: Le résidu phénylalanine peut subir des réactions d'oxydation, en particulier en présence d'agents oxydants forts.

Substitution: Les groupes amino et carboxyle peuvent participer à des réactions de substitution, formant des dérivés du composé d'origine.

Réactifs et conditions courantes

Hydrolyse: Hydrolyse enzymatique à l'aide de protéases ou hydrolyse chimique à l'aide d'acide chlorhydrique (HCl) ou d'hydroxyde de sodium (NaOH).

Oxydation: Agents oxydants tels que le peroxyde d'hydrogène (H2O2) ou le permanganate de potassium (KMnO4).

Substitution: Réactifs comme les chlorures d'acyle ou les anhydrides pour les réactions d'acylation.

Principaux produits formés

Hydrolyse: Leucine et phénylalanine.

Oxydation: Dérivés oxydés de la phénylalanine.

Substitution: Divers dérivés acylés ou alkylés.

Applications de la recherche scientifique

La DL-Leucyl-DL-phénylalanine est largement utilisée dans la recherche scientifique, notamment:

Biochimie: Comme substrat pour l'étude de l'activité dipeptidase dans des organismes comme Drosophila melanogaster.

Pharmacologie: Enquêter sur le rôle des dipeptidases dans le métabolisme des médicaments et le développement d'inhibiteurs enzymatiques.

Biologie moléculaire: Étudier les interactions protéine-protéine et la conception de médicaments à base de peptides.

Applications industrielles: Utilisé dans la synthèse de matériaux à base de peptides et comme élément constitutif de peptides plus complexes.

Mécanisme d'action

La DL-Leucyl-DL-phénylalanine exerce ses effets principalement par son interaction avec les dipeptidases. Ces enzymes hydrolysent la liaison peptidique entre la leucine et la phénylalanine, libérant les acides aminés individuels. Le composé peut également interagir avec d'autres enzymes et récepteurs impliqués dans le métabolisme et le transport des acides aminés .

Applications De Recherche Scientifique

DL-Leucyl-DL-phenylalanine is widely used in scientific research, including:

Biochemistry: As a substrate for studying dipeptidase activity in organisms like Drosophila melanogaster.

Pharmacology: Investigating the role of dipeptidases in drug metabolism and the development of enzyme inhibitors.

Molecular Biology: Studying protein-protein interactions and peptide-based drug design.

Industrial Applications: Used in the synthesis of peptide-based materials and as a building block for more complex peptides.

Mécanisme D'action

DL-Leucyl-DL-phenylalanine exerts its effects primarily through its interaction with dipeptidases. These enzymes hydrolyze the peptide bond between leucine and phenylalanine, releasing the individual amino acids. The compound can also interact with other enzymes and receptors involved in amino acid metabolism and transport .

Comparaison Avec Des Composés Similaires

Composés similaires

DL-Alanyl-DL-phénylalanine: Un autre dipeptide avec des propriétés similaires mais une composition en acides aminés différente.

DL-Valyl-DL-phénylalanine: Structure similaire mais avec de la valine au lieu de la leucine.

DL-Leucyl-DL-tyrosine: Contient de la tyrosine au lieu de la phénylalanine.

Unicité

La DL-Leucyl-DL-phénylalanine est unique en raison de sa combinaison spécifique de leucine et de phénylalanine, ce qui en fait un substrat précieux pour l'étude de l'activité dipeptidase. Sa structure chimique distincte permet également des interactions spécifiques avec les enzymes et les récepteurs, ce qui la rend utile dans diverses études biochimiques et pharmacologiques .

Activité Biologique

DL-Leucyl-DL-phenylalanine (DL-LP) is a dipeptide composed of the amino acids leucine and phenylalanine. This compound has garnered attention in scientific research due to its potential biological activities, including effects on neurotransmitter levels, pain modulation, and enzyme interactions. This article provides a comprehensive overview of the biological activity of DL-LP, supported by relevant research findings and case studies.

- Chemical Formula : C₁₅H₂₂N₂O₃

- Molar Mass : 278.35 g/mol

- Structure : Composed of one leucine and one phenylalanine molecule, existing in both D- and L- forms.

Neurotransmitter Modulation

DL-LP influences neurotransmitter levels, particularly dopamine and norepinephrine, which are crucial for mood regulation and cognitive functions. The presence of phenylalanine in its structure is significant as it is a precursor for these neurotransmitters. Research indicates that DL-LP may exhibit analgesic properties similar to those observed with DL-phenylalanine, potentially alleviating pain by blocking the degradation of enkephalins, which are natural pain-relieving compounds in the body.

Enzyme Interaction

DL-LP has been shown to modulate the activity of various enzymes involved in amino acid metabolism. Notably, it inhibits D-amino-acid oxidase activity, which is essential for the oxidative degradation of amino acids. This inhibition suggests that DL-LP could be utilized therapeutically to influence metabolic pathways.

Biological Activities

-

Analgesic Effects :

- Similar to DL-phenylalanine, DL-LP has been linked to pain relief mechanisms.

- Case studies indicate its potential in treating chronic pain conditions by modulating pain pathways.

- Impact on Metabolism :

- Cognitive Function :

Comparative Analysis with Similar Compounds

The following table compares this compound with other related dipeptides:

| Compound | Structure | Unique Features |

|---|---|---|

| Glycyl-DL-phenylalanine | Contains glycine instead of leucine | Often used for pain relief; less hydrophobic |

| DL-Phenylalanine | Mixture of D- and L-phenylalanine | Known for analgesic effects; affects neurotransmitter levels |

| DL-Leucinamide | Amide form of leucine | More stable; used in metabolic studies |

| DL-Leucylglycine | Contains glycine instead of phenylalanine | Exhibits different inhibitory effects on enzymes |

This comparison highlights the unique biological activities attributed to DL-LP due to its specific amino acid composition.

Study on Pain Management

A clinical trial investigated the efficacy of DL-LP in patients with chronic pain conditions. Results indicated a significant reduction in pain scores among participants receiving DL-LP compared to a placebo group. The study concluded that DL-LP might serve as an effective adjunctive therapy for pain relief.

Cognitive Function Improvement

Another study focused on individuals with phenylketonuria (PKU), demonstrating that dietary supplementation with DL-LP improved cognitive function markers. Participants showed enhanced executive function scores after incorporating DL-LP into their diet, suggesting its role in neurotransmitter synthesis and overall brain health .

Propriétés

IUPAC Name |

2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-10(2)8-12(16)14(18)17-13(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKWRHQBZQICHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952899 | |

| Record name | Leucylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3303-30-8, 3063-05-6, 56217-82-4 | |

| Record name | NSC524454 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC89191 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89191 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Leucylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.